molecular formula C10H11N3OS B1297243 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone CAS No. 247109-18-8

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone

Cat. No.: B1297243
CAS No.: 247109-18-8
M. Wt: 221.28 g/mol
InChI Key: LQUMPKBXOTXOAY-UHFFFAOYSA-N
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Description

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone is a heterocyclic compound featuring a thiadiazole ring

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

It’s worth noting that similar 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against cancer cell lines

Biochemical Pathways

Similar compounds have been shown to inhibit the activity of enzymes like carbonic anhydrase ix , which plays a crucial role in pH regulation and cell survival in hypoxic conditions. This suggests that the compound might interfere with the carbonic anhydrase IX pathway, leading to downstream effects on cell survival and proliferation.

Result of Action

Similar compounds have shown potential anti-proliferative effectiveness against cancer cell lines . This suggests that the compound might have cytotoxic effects, leading to the inhibition of cell proliferation.

Biochemical Analysis

Biochemical Properties

1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response . Additionally, it inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These interactions highlight the potential of this compound as an anti-inflammatory agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 by this compound leads to the degradation of several oncoproteins, thereby exhibiting potential anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. This compound binds to the active sites of enzymes such as COX-2 and 5-LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with Hsp90, leading to the destabilization and degradation of client proteins . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the inflammatory response, such as COX-2 and 5-LOX, thereby influencing the production of inflammatory mediators . Additionally, it affects the metabolism of proteins by interacting with Hsp90, leading to the degradation of client proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound can cross cellular membranes due to its lipophilic nature, allowing it to interact with intracellular targets . Additionally, it can bind to specific transporters and proteins that facilitate its distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, where it exerts its biological effects . For example, it can accumulate in the cytoplasm and interact with Hsp90, leading to the degradation of client proteins . Additionally, it can be targeted to specific organelles through post-translational modifications or targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with phenylacetic acid derivatives under acidic conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone is used as a building block for synthesizing more complex molecules

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Benzothiazole derivatives: These compounds have a similar sulfur-nitrogen heterocyclic structure and are also studied for their biological properties.

Uniqueness: 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl ring attached to the thiadiazole core differentiates it from other thiadiazole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-(5-amino-3-phenyl-3H-1,2,4-thiadiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(12-10(11)15-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMPKBXOTXOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208071
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-18-8
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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